molecular formula C13H18N2O3 B1502759 tert-Butyl 4-carbamoylbenzylcarbamate CAS No. 871721-44-7

tert-Butyl 4-carbamoylbenzylcarbamate

Cat. No.: B1502759
CAS No.: 871721-44-7
M. Wt: 250.29 g/mol
InChI Key: PMINPRFNLNPWDV-UHFFFAOYSA-N
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Description

tert-Butyl 4-carbamoylbenzylcarbamate (CAS 871721-44-7) is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.30 g/mol [ ]. This molecule integrates a benzylcarbamate scaffold with a terminal carbamoyl group, making it a valuable building block in medicinal chemistry and organic synthesis. The compound's core structure features a carbamate functional group, specifically a tert -butyloxycarbonyl (Boc) protecting group. Carbamate derivatives are renowned in drug design for their superior chemical and proteolytic stability compared to amides, their ability to penetrate cell membranes, and their close resemblance to a peptide bond, which allows them to act as effective peptidomimetics [ ]. The Boc group is a cornerstone in synthetic chemistry, particularly in peptide synthesis, where it serves to protect amine functionalities; it is stable under basic conditions and can be cleanly removed under mild acidic conditions, liberating the amine [ ]. As a multifunctional intermediate, this compound is engineered for further chemical elaboration. The primary amine, protected by the Boc group, can be deprotected as needed. Meanwhile, the aromatic carbamoyl group can be hydrolyzed to a carboxylic acid or serve as a handle for further transformations. This versatility makes it a key precursor in the synthesis of more complex molecules. Its primary application is in pharmaceutical research as an intermediate for developing active pharmaceutical ingredients (APIs) [ ]. Scientific literature indicates its use in the synthesis of compounds investigated as calpain-2 inhibitors and in research targeting the disruption of the VHL/HIF-1α interaction, highlighting its relevance in early-stage drug discovery [ ]. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions, wearing suitable protective equipment [ ].

Properties

IUPAC Name

tert-butyl N-[(4-carbamoylphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-8-9-4-6-10(7-5-9)11(14)16/h4-7H,8H2,1-3H3,(H2,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMINPRFNLNPWDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677664
Record name tert-Butyl [(4-carbamoylphenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871721-44-7
Record name tert-Butyl [(4-carbamoylphenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Amines

A common approach to introduce the tert-butyl carbamate protecting group is via Boc protection of the corresponding amine. This is achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of catalysts such as sulfonated reduced graphene oxide (SrGO) under solvent-free conditions or in suitable solvents.

General Procedure:

  • Mix (Boc)2O and SrGO catalyst with the amine substrate.
  • Stir the mixture at room temperature for a specified time (usually a few hours).
  • Monitor the reaction progress by thin-layer chromatography (TLC).
  • After completion, add a solvent such as dichloromethane (DCM) to separate the catalyst by filtration.
  • Concentrate the filtrate under reduced pressure to isolate the Boc-protected amine.

This method yields tert-butyl carbamate derivatives efficiently with yields around 88% and allows catalyst recycling.

Formation of this compound via Amide Coupling

The carbamoyl group (amide) is introduced by coupling tert-butyl 2-aminophenylcarbamate with substituted carboxylic acids using coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt).

Key Steps:

  • Dissolve the carboxylic acid and tert-butyl 2-aminophenylcarbamate in a polar aprotic solvent like N,N-dimethylformamide (DMF).
  • Cool the solution to 0 °C and add a base such as N,N-diisopropylethylamine (DIPEA).
  • Add EDCI and HOBt successively to activate the acid and facilitate amide bond formation.
  • Stir the reaction at room temperature for several hours.
  • Quench the reaction with water, extract with organic solvents, and purify by column chromatography.

This method provides excellent yields (typically 70-90%) of tert-butyl carbamate amide derivatives with high purity.

Alternative Preparation via Mixed Anhydride and Phase-Transfer Catalysis

According to patent CN102020589B, tert-butyl carbamate derivatives including this compound can be synthesized starting from N-BOC-D-serine by:

  • Forming a mixed acid anhydride intermediate using isobutyl chlorocarbonate and N-methylmorpholine.
  • Condensing this intermediate with benzylamine in anhydrous ethyl acetate.
  • Performing phase-transfer catalyzed alkylation using tetrabutylammonium bromide and methyl sulfate in ethyl acetate with potassium hydroxide as the base.

This process achieves high yields (above 90%) and is scalable for industrial applications.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Conditions Yield (%) Notes
Boc Protection with (Boc)2O and SrGO catalyst (Boc)2O, SrGO catalyst, room temperature, neat ~88 Solvent-free, catalyst reusable
Amide Coupling with EDCI/HOBt EDCI, HOBt, DIPEA, DMF, 0 °C to RT 70-90 High purity, suitable for substituted acids
Mixed Anhydride Formation + PTC Alkylation Isobutyl chlorocarbonate, N-methylmorpholine, benzylamine, tetrabutylammonium bromide, KOH, ethyl acetate >90 Industrial scale, phase-transfer catalysis

Research Findings and Notes

  • The Boc protection method using sulfonated reduced graphene oxide catalyst offers an environmentally friendly and efficient route with catalyst recyclability.
  • The amide coupling method using carbodiimide chemistry is well-established and allows for the introduction of various substituted carbamoyl groups, enabling structural diversity.
  • The mixed anhydride and phase-transfer catalysis method described in patent CN102020589B provides a robust synthetic route with high yields and purity, suitable for pharmaceutical intermediates.
  • Purification steps often involve crystallization from hexane/ethyl acetate mixtures or chromatographic techniques to ensure product quality.
  • Reaction monitoring by TLC and characterization by NMR, IR, and mass spectrometry are standard to confirm the structure and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-carbamoylbenzylcarbamate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the benzene ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical synthesis or as intermediates in pharmaceuticals.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : tert-butyl (4-carbamoylbenzyl)carbamate
  • Molecular Formula : C13H18N2O3
  • CAS Number : 871721-44-7

This compound features a tert-butyl group, which is known for its influence on the lipophilicity and metabolic stability of bioactive compounds. Its structure allows for diverse chemical reactivity, making it suitable for various applications in drug development and synthesis.

Medicinal Chemistry

tert-Butyl 4-carbamoylbenzylcarbamate has been investigated for its potential therapeutic effects, particularly in neurodegenerative diseases. A notable study examined its derivative, referred to as M4, which demonstrated moderate protective effects against amyloid beta peptide (Aβ1-42) aggregation, a hallmark of Alzheimer's disease. The compound acted as both a β-secretase and acetylcholinesterase inhibitor, suggesting its utility in preventing neurodegeneration .

Case Study: Neuroprotection in Alzheimer's Disease

  • Objective : To assess the protective effects of M4 on astrocytes against Aβ1-42.
  • Methodology : In vitro studies were conducted to evaluate cell viability and inflammatory responses.
  • Results : M4 reduced TNF-α levels and free radicals in astrocyte cultures, indicating potential neuroprotective properties .

Synthetic Organic Chemistry

The compound is utilized in palladium-catalyzed reactions for synthesizing N-Boc-protected anilines and tetrasubstituted pyrroles. These reactions highlight its role as a versatile building block in organic synthesis .

Synthesis Example

  • Reaction Type : Palladium-catalyzed coupling with aryl halides.
  • Conditions : Conducted in an inert atmosphere using Cs2CO3 as a base.
  • Yield : High yields of desired products were reported, demonstrating the compound's effectiveness as a reagent .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Results
Medicinal ChemistryNeuroprotection against Alzheimer'sModerate protective effect on astrocytes
Synthetic Organic ChemistrySynthesis of N-Boc-protected anilinesHigh yields in palladium-catalyzed reactions
Synthesis of tetrasubstituted pyrrolesEffective building block for complex molecules

Mechanism of Action

The mechanism by which tert-Butyl 4-carbamoylbenzylcarbamate exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Structural Similarity

The structural analogs of tert-Butyl 4-carbamoylbenzylcarbamate differ primarily in the functional groups attached to the benzyl ring. Key comparisons are summarized below:

Compound Name CAS Number Substituent Similarity Score Key Features
This compound 871721-44-7 Carbamoyl (-CONH₂) 0.96 (self-reference) Hydrogen bonding, amide reactivity, drug intermediate potential
tert-Butyl 4-formylbenzylcarbamate 156866-52-3 Formyl (-CHO) 1.00 Electrophilic aldehyde group; precursor for nucleophilic additions
tert-Butyl 3-formylbenzyl(methyl)carbamate 1823500-78-2 Formyl (-CHO) + Methyl (-CH₃) 0.94 Meta-substitution and methyl group enhance steric effects
tert-Butyl 4-bromobenzylcarbamate N/A Bromo (-Br) Not reported Bromine as a leaving group; useful in cross-coupling reactions
tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate N/A Hydroxyphenyl-carbamoyl Not reported Increased polarity and solubility due to phenolic -OH group
tert-Butyl 4-(dioxaborolane)benzylcarbamate 1035235-26-7 Boronate ester 0.87 Suzuki-Miyaura coupling applications; boron-containing functionality

Sources :

Reactivity and Functional Group Implications

  • Carbamoyl vs. Formyl :
    The carbamoyl group (-CONH₂) in the target compound enables hydrogen bonding and participation in amide bond-forming reactions, making it suitable for peptide-like syntheses. In contrast, the formyl group (-CHO) in analogs like tert-Butyl 4-formylbenzylcarbamate is highly electrophilic, facilitating nucleophilic additions (e.g., Grignard reactions) .
  • Bromo Substituent :
    tert-Butyl 4-bromobenzylcarbamate () contains a bromine atom, which enhances its utility in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions). This contrasts with the carbamoyl group, which lacks direct leaving-group properties .
  • Boronate Ester :
    The dioxaborolane-substituted analog (CAS 1035235-26-7) is critical in Suzuki-Miyaura couplings, where the boronate ester acts as a transmetalation agent. This functional group is absent in the target compound, limiting its use in such cross-couplings .

Physical and Chemical Properties

  • Stability: tert-Butyl carbamates generally exhibit stability under dry, sealed conditions, as noted in the Safety Data Sheet for a related compound (). The tert-butyl group provides steric protection, reducing hydrolysis rates compared to methyl or ethyl carbamates .
  • Solubility: The hydroxyphenyl-carbamoyl derivative () likely has enhanced aqueous solubility due to the phenolic -OH group, whereas the target compound’s carbamoyl group offers moderate polarity .

Biological Activity

Introduction

Tert-butyl 4-carbamoylbenzylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, neuroprotective effects, and mechanisms of action based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with substituted benzyl amines. Characterization of the compound is usually performed using various spectroscopic techniques, including NMR and mass spectrometry, confirming the structure and purity of the synthesized product.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of tert-butyl carbamates exhibit promising anti-inflammatory properties. For instance, a study synthesized multiple tert-butyl 2-(substituted benzamido) phenylcarbamates and evaluated their anti-inflammatory activity using carrageenan-induced rat paw edema models. The results indicated significant inhibition percentages ranging from 39.021% to 54.239% compared to the standard drug indomethacin within 9 to 12 hours post-administration .

CompoundInhibition Percentage (%)
4a54.239
4i39.021
IndomethacinStandard Comparison

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects, particularly in models of Alzheimer's disease (AD). One study focused on a similar compound (M4), which demonstrated the ability to inhibit β-secretase and acetylcholinesterase activities, crucial enzymes in AD pathology. The compound showed an IC50 value of 15.4 nM for β-secretase inhibition and a Ki value of 0.17 μM for acetylcholinesterase inhibition .

In vitro studies revealed that M4 could prevent astrocyte cell death induced by amyloid beta (Aβ) aggregates, reducing levels of pro-inflammatory cytokines like TNF-α and IL-6 in treated cultures . Although M4 exhibited moderate protective effects against Aβ-induced toxicity, its efficacy was less pronounced compared to galantamine, a standard AD treatment.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Anti-inflammatory Mechanism : The compound's anti-inflammatory effects are believed to stem from its ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators.
  • Neuroprotective Mechanism : The neuroprotective effects against Aβ toxicity may involve modulation of oxidative stress pathways and inhibition of neuroinflammatory responses through downregulation of TNF-α and IL-6 production.

In Vivo Models

In vivo experiments utilizing scopolamine-induced models have shown that compounds similar to this compound can significantly reduce Aβ plaque formation and improve cognitive function metrics compared to untreated controls .

Comparative Efficacy

In comparative studies with established treatments like galantamine, it was noted that while M4 showed some efficacy in reducing Aβ levels and improving cell viability, it did not achieve statistically significant results when compared directly with galantamine treatments .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for tert-Butyl 4-carbamoylbenzylcarbamate to ensure stability?

  • Methodological Answer: Store the compound in a tightly sealed container under anhydrous conditions, protected from light and moisture. Maintain storage temperatures at room temperature (20–25°C) in a well-ventilated area. Avoid exposure to strong acids/bases or oxidizing agents, as carbamate groups are susceptible to hydrolysis under extreme pH or reactive conditions . For long-term stability, consider desiccants or inert gas purging (e.g., nitrogen) to minimize degradation .

Q. What personal protective equipment (PPE) is required when handling tert-Butyl 4-carbamoylbenzylcarbamate?

  • Methodological Answer: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. For respiratory protection, employ a P95 respirator (NIOSH standard) or equivalent when handling powders to avoid inhalation of particulates. Conduct work in a fume hood to ensure adequate ventilation, especially during synthesis or purification steps .

Q. What are the common synthetic routes for synthesizing tert-Butyl 4-carbamoylbenzylcarbamate?

  • Methodological Answer: A typical route involves reacting 4-aminobenzylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. The reaction is carried out in dichloromethane or THF at 0–5°C to minimize side reactions. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product . Confirm the absence of unreacted starting materials using TLC or HPLC .

Q. How can researchers confirm the structural integrity of tert-Butyl 4-carbamoylbenzylcarbamate post-synthesis?

  • Methodological Answer: Use a combination of spectroscopic techniques:

  • NMR : Analyze 1^1H and 13^{13}C spectra to verify carbamate (–OCONH–) and aromatic proton signals.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS or HRMS) matching the expected molecular formula.
  • IR Spectroscopy : Identify characteristic carbonyl (C=O, ~1700 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of tert-Butyl 4-carbamoylbenzylcarbamate?

  • Methodological Answer:

  • Catalyst Screening : Test alternative bases (e.g., DMAP or pyridine derivatives) to enhance nucleophilic attack on tert-butyl chloroformate.
  • Temperature Control : Use a cryogenic reactor (–10°C) to slow competing hydrolysis.
  • Solvent Optimization : Replace dichloromethane with less polar solvents (e.g., toluene) to reduce byproduct formation.
  • Scale-Up : Implement continuous flow reactors for better heat/mass transfer, as demonstrated in analogous carbamate syntheses .

Q. What analytical methods are recommended for resolving contradictions in stability data under varying environmental conditions?

  • Methodological Answer:

  • Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via HPLC-MS to identify decomposition pathways.
  • Kinetic Analysis : Calculate degradation rate constants (kk) under different pH/temperature conditions using Arrhenius plots.
  • Comparative Studies : Cross-reference stability data with structurally similar carbamates (e.g., tert-butyl (4-bromophenyl)carbamate) to infer substituent effects on stability .

Q. What strategies are employed to assess the biological activity of tert-Butyl 4-carbamoylbenzylcarbamate in enzyme inhibition studies?

  • Methodological Answer:

  • Target Selection : Prioritize enzymes with known carbamate interactions (e.g., serine hydrolases or proteases).
  • In Vitro Assays : Use fluorescence-based assays (e.g., fluorogenic substrates) to measure IC50_{50} values. Include positive controls (e.g., PMSF) for comparison.
  • Molecular Docking : Perform in silico modeling (AutoDock Vina) to predict binding affinities to active sites, guided by the compound’s carbamide and aromatic moieties .
  • Selectivity Profiling : Screen against a panel of related enzymes to evaluate specificity, minimizing off-target effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of tert-Butyl 4-carbamoylbenzylcarbamate?

  • Methodological Answer:

  • Source Evaluation : Cross-check data against peer-reviewed studies (e.g., PubChem, ECHA) rather than vendor-provided SDS.
  • In-House Testing : Conduct acute toxicity assays (e.g., zebrafish embryo model) to validate LD50_{50} values.
  • Meta-Analysis : Aggregate data from structurally analogous carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate) to identify trends in toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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